Product packaging for 1,10-Epoxygermacrone(Cat. No.:CAS No. 52061-45-7)

1,10-Epoxygermacrone

Cat. No.: B1258720
CAS No.: 52061-45-7
M. Wt: 234.33 g/mol
InChI Key: BRHJBHVGLHMQCU-WZUFQYTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,10-Epoxygermacrone (CAS 52061-45-7) is a sesquiterpenoid, a class of terpenes built from three isoprene units . This compound is a notable metabolite identified in Geranium macrorrhizum L. and has demonstrated significant value in microbiological research . Studies have shown that this compound exhibits potent in vitro antibacterial activity, with particular efficacy against strains such as Bacillus subtilis and Pseudomonas aeruginosa . Its mechanism of action, while an active area of investigation, is associated with its characteristic α,β-unsaturated ketone moiety, which is common to many biologically active sesquiterpenes . With a molecular formula of C15H22O2 and an average molecular weight of 234.33 g/mol, it is characterized by low water solubility and is typically soluble in organic solvents . This product is labeled "For Research Use Only" (RUO) and is intended solely for laboratory research purposes . It is not intended for use in diagnostic procedures, the diagnosis, prevention, or treatment of diseases, or for any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O2 B1258720 1,10-Epoxygermacrone CAS No. 52061-45-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52061-45-7

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(6Z)-1,7-dimethyl-4-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-3-one

InChI

InChI=1S/C15H22O2/c1-10(2)12-7-5-11(3)6-8-14-15(4,17-14)9-13(12)16/h5,14H,6-9H2,1-4H3/b11-5-

InChI Key

BRHJBHVGLHMQCU-WZUFQYTHSA-N

SMILES

CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C

Isomeric SMILES

C/C/1=C/CC(=C(C)C)C(=O)CC2(C(O2)CC1)C

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC2(C(O2)CC1)C

Synonyms

1,10-epoxygermacrone

Origin of Product

United States

Isolation and Structural Elucidation Methodologies

Spectroscopic Techniques for Structural Determination

Application of One-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

The foundational step in the structural elucidation of 1,10-Epoxygermacrone involves the use of one-dimensional (1D) NMR spectroscopy, specifically proton (¹H) and carbon-13 (¹³C) NMR. These techniques provide crucial information about the chemical environment of each hydrogen and carbon atom within the molecule.

In the ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, a characteristic broad singlet is observed at δ 5.43 ppm, which is attributed to the vinylic proton (H-5). The protons of the methyl groups appear as singlets at δ 1.63 (H₃-13), δ 1.41 (H₃-14), and δ 1.27 (H₃-12). The remaining protons on the ten-membered ring and the isopropyl group give rise to a series of multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum, recorded at 126 MHz in CDCl₃, reveals the presence of 15 distinct carbon signals, consistent with the molecular formula. A prominent downfield signal at δ 208.20 ppm is characteristic of a ketone carbonyl carbon (C-8). The two sp²-hybridized carbons of the double bond (C-4 and C-5) resonate at δ 133.15 and δ 122.26 ppm, respectively. The carbons of the epoxide ring (C-1 and C-10) are observed at δ 68.15 and δ 65.19 ppm. The full assignment of the ¹H and ¹³C NMR data is presented in the table below. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm), Multiplicity (J in Hz)
1 68.15 -
2 37.01 2.20 (d, 17.7), 2.11 (d, 6.0)
3 43.23 2.40–2.31 (m)
4 133.15 -
5 122.26 5.43 (bs)
6 22.46 2.09–2.01 (m)
7 54.62 -
8 208.20 -
9 33.63 1.96–1.90 (m)
10 65.19 -
11 29.48 1.53–1.50 (m), 1.46–1.42 (m)
12 21.13 1.27 (s)
13 18.62 0.99 (s)
14 19.61 1.41 (s)

Data sourced from Maciá-Vicente et al., 2019. mdpi.com

Application of Two-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously establishing the connectivity of atoms within the this compound framework. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the intricate network of proton-proton and proton-carbon correlations. researchgate.netresearchgate.net

A ¹H-¹H COSY experiment reveals the correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton networks within the molecule, for instance, confirming the sequence of protons in the ten-membered ring.

The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR data, confirming the assignments made from the 1D spectra.

The HMBC experiment is particularly powerful as it shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity around quaternary carbons (carbons with no attached protons), such as C-1, C-4, C-7, and C-10 in this compound. For example, HMBC correlations from the methyl protons (H₃-12, H₃-13, H₃-14, and H₃-15) to adjacent carbons would definitively place these groups within the molecular structure. The stereochemistry of the molecule is further elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.com

For this compound, HRMS analysis using electrospray ionization (ESI+) would show a protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to the molecular formula C₁₅H₂₃O₂. mdpi.com The experimentally determined mass would be compared to the calculated exact mass for this formula, with a very small mass error confirming the elemental composition. The molecular weight of this compound is 234.34 g/mol . uni.lu

Table 2: Molecular and Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₅H₂₂O₂
Molecular Weight 234.34 g/mol
Monoisotopic Mass 234.16198 Da

Data sourced from PubChem and Maciá-Vicente et al., 2019. mdpi.comuni.lu

Integration of Molecular Modeling for Structural Confirmation

To corroborate the structural and stereochemical assignments derived from NMR spectroscopy, molecular modeling is employed. researchgate.netresearchgate.netfoodb.ca This computational approach provides insights into the preferred three-dimensional conformations of the molecule and helps to rationalize the observed spectroscopic data, particularly the through-space correlations seen in NOESY experiments.

For a flexible ten-membered ring system like that in this compound, multiple low-energy conformations may exist. Computational methods, such as density functional theory (DFT) or molecular mechanics, can be used to calculate the relative energies of these different conformers. The calculated lowest-energy conformation can then be compared with the experimental NMR data. For example, the distances between protons in the calculated structure can be correlated with the intensities of the cross-peaks in the NOESY spectrum, providing strong evidence for the proposed relative stereochemistry. This integration of experimental and computational data is a powerful strategy for the definitive structural confirmation of complex natural products like this compound. researchgate.net

Synthetic Pathways and Chemical Transformations of 1,10 Epoxygermacrone

Total and Semisynthetic Approaches

The synthesis of 1,10-Epoxygermacrone can be achieved through both total synthesis, starting from simpler molecules, and semisynthesis, by modifying a closely related natural product, germacrone (B1671451).

A primary method for the synthesis of this compound involves the direct epoxidation of its precursor, germacrone. researchgate.netmdpi.comresearchgate.net The use of meta-chloroperoxybenzoic acid (m-CPBA) is a well-established method for this transformation. researchgate.netmdpi.comresearchgate.net When germacrone is treated with m-CPBA, a mixture of epoxides is typically formed, including this compound and 4,5-epoxygermacrone (B3028779). researchgate.netmdpi.com Research has shown that this reaction can yield a 4:1 ratio of this compound to 4,5-epoxygermacrone. researchgate.netmdpi.com Both of these epoxides are also found as natural products. researchgate.netmdpi.com

The reaction proceeds via the electrophilic addition of the peroxy acid's oxygen atom to the double bond of the germacrone. The selectivity of this epoxidation can be influenced by the steric and electronic environment of the double bonds within the germacrone molecule.

Achieving chemoselectivity in the epoxidation of germacrone and its isomers is a key synthetic challenge. While m-CPBA treatment of germacrone yields a mixture of epoxides, other strategies aim to selectively epoxidize a specific double bond. For instance, attempts to chemoselectively epoxidize the exocyclic double bond of germacrone using hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH) were reported to be unsuccessful due to isomerization of the 1(10) double bond occurring before epoxidation. mdpi.com

However, in the case of isogermacrone, a constitutional isomer of germacrone, chemoselective epoxidation of the conjugated double bond has been achieved using alkaline H₂O₂ in ethanol, yielding the corresponding epoxide. mdpi.com Another approach involves the treatment of isogermacrone with m-CPBA, which selectively leads to the 4,5-epoxy derivative. mdpi.com

Mechanistic Studies of Chemical Transformations

The epoxide ring in this compound is susceptible to various chemical transformations, particularly ring-opening reactions, which can lead to the formation of diverse and structurally complex molecules.

The use of Lewis acids can trigger the ionic ring-opening of this compound. researchgate.netmdpi.com A notable example is the reaction with indium(III) bromide (InBr₃). researchgate.netmdpi.com This reaction initiates the opening of the epoxide ring, leading to the formation of new carbocationic intermediates that can then undergo further rearrangements and cyclizations. mdpi.com

The Lewis acid-triggered ring-opening of this compound can result in the generation of spiro-alcohols. researchgate.netmdpi.com Specifically, the reaction with InBr₃ has been shown to produce spiro-alcohols in a 30% yield. researchgate.netmdpi.com These spiro-alcohols can be further oxidized to the corresponding ketone. mdpi.com Other cyclization products can also be formed depending on the specific Lewis acid and reaction conditions used. For example, treatment of the isomeric 4,5-epoxygermacrone with gallium(III) chloride (GaCl₃) leads to the formation of gajutsulactone A. mdpi.com

Stereochemical control is a critical aspect of the synthesis and transformation of this compound and related compounds. The stereochemistry of the starting material, such as the specific stereoisomer of germacrone, can influence the stereochemical outcome of the epoxidation reaction. youtube.comrsc.org Furthermore, the stereochemistry of the epoxide ring itself dictates the stereochemistry of the products formed during ring-opening and cyclization reactions.

The formation of specific stereoisomers of the spiro-alcohols from the Lewis acid-triggered ring-opening of this compound highlights the importance of stereocontrol in these transformations. The approach of the nucleophile or the rearrangement of the carbocationic intermediate is influenced by the existing stereocenters in the molecule, leading to the preferential formation of certain stereoisomers. youtube.com

Structure Activity Relationship Sar Studies of 1,10 Epoxygermacrone Analogues

Design and Synthesis of Structural Derivatives for SAR Elucidation

The exploration of 1,10-Epoxygermacrone's biological potential has led to the design and synthesis of a variety of structural derivatives to elucidate the structure-activity relationship (SAR). A key synthetic route involves the direct epoxidation of germacrone (B1671451), which yields a mixture of this compound and 4,5-epoxygermacrone (B3028779). nih.govmdpi.com Further structural diversity has been achieved through various chemical transformations. For instance, the treatment of this compound with the Lewis acid Indium(III) bromide (InBr₃) can trigger an ionic opening of the epoxide ring, leading to the formation of spiro-alcohols. nih.govresearchgate.net Subsequent oxidation of these alcohol derivatives can produce the corresponding ketones. nih.gov

These synthetic strategies allow for the modification of the germacrone skeleton at different positions, including the epoxide ring, the ten-membered ring, and the ketone functional group. The resulting library of analogues, which includes both naturally occurring and novel compounds, provides a basis for systematically evaluating how specific structural features influence biological activity. nih.govmdpi.com

Correlation of Structural Modifications with Biological Efficacy in Pest Models

For example, in antifeedant assays against the aphid Rhopalosiphum padi, this compound exhibited exceptionally high activity, proving to be significantly more potent than its precursor, germacrone. nih.govmdpi.comnih.gov This suggests that the 1,10-epoxide functionality is crucial for its potent antifeedant properties against this specific pest. nih.govmdpi.comnih.gov Other modifications, such as the creation of bicyclic derivatives like eudesmanones, have also been explored, with some showing notable acaricidal effects. nih.gov The diverse biological activities observed across the range of synthesized analogues underscore the importance of specific structural motifs for targeted pest control applications.

Comparative Analysis of this compound Versus Other Germacrone Derivatives

Comparative studies highlight the superior antifeedant potency of this compound against the bird cherry-oat aphid, Rhopalosiphum padi. Research has shown that this compound is a thousand times more potent as an antifeedant against R. padi than its parent compound, germacrone. mdpi.comnih.gov In one study, this compound (referred to as compound 2) demonstrated an exceptionally low EC₅₀ value of 6 x 10⁻³ µg/mL, making it a highly promising candidate for a selective antifeedant against this significant cereal pest. nih.govmdpi.com Another highly active compound against this aphid was gajutsulactone A, with an EC₅₀ value of 2 x 10⁻² µg/mL. nih.govmdpi.com In contrast, other derivatives showed significantly lower activity, indicating a high degree of structural specificity for this biological effect. nih.gov

Table 1: Antifeedant Activity of Germacrone Derivatives against Rhopalosiphum padi

Compound EC₅₀ (µg/mL)
This compound 6 x 10⁻³

Data sourced from multiple studies. nih.govmdpi.com

In the realm of antimicrobial activity, this compound has demonstrated significant efficacy, particularly against the Gram-positive bacterium Bacillus subtilis and the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov When screened for antimicrobial properties, this compound showed high activity against B. subtilis with a minimum inhibitory concentration (MIC) of 4.3 nmol/mL. researchgate.netnih.gov Its activity against P. aeruginosa was also notable, with an MIC of 0.043 µmol/mL. researchgate.netnih.gov

Comparatively, its isomer, 4,5-epoxygermacrone, was less potent against both bacterial strains, exhibiting an MIC of 43 nmol/mL against B. subtilis and 0.855 µmol/mL against P. aeruginosa. researchgate.netnih.gov This data suggests that the position of the epoxy group is a critical factor in determining the antimicrobial potency of these germacrone derivatives.

Table 2: Antimicrobial Activity of Epoxygermacrones

Compound Minimum Inhibitory Concentration (MIC) vs. Bacillus subtilis (nmol/mL) Minimum Inhibitory Concentration (MIC) vs. Pseudomonas aeruginosa (µmol/mL)
This compound 4.3 0.043

Data sourced from studies on Geranium macrorrhizum metabolites. researchgate.netnih.gov

The acaricidal properties of this compound and its analogues have been evaluated against arthropod models such as the tick Hyalomma lusitanicum. While this compound itself showed low to moderate acaricidal activity, other derivatives of germacrone demonstrated more potent effects. nih.gov For instance, an epoxyeudesmene derivative (compound 24 in a referenced study) was found to have acaricidal effects four times higher than that of germacrone. nih.govnih.gov Isogermacrone and 4,5-epoxygermacrone also exhibited notable activity. nih.gov This indicates that while the 1,10-epoxy functionality is highly favorable for antifeedant activity, other structural arrangements, such as the formation of bicyclic eudesmane (B1671778) skeletons, may be more advantageous for enhancing acaricidal potency. nih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
4,5-Epoxygermacrone
Germacrone
Gajutsulactone A
Bacillus subtilis
Pseudomonas aeruginosa
Rhopalosiphum padi
Hyalomma lusitanicum
Indium(III) bromide
Isogermacrone

Mechanisms of Biological Action of 1,10 Epoxygermacrone

Investigations into Antimicrobial Modes of Action

1,10-Epoxygermacrone has demonstrated notable antimicrobial properties, particularly against certain bacteria. researchgate.netresearchgate.net Understanding its mode of action is crucial for potentially developing new antimicrobial agents.

Cellular and Subcellular Targets in Microorganisms

Research indicates that this compound exhibits significant antibacterial activity. For instance, it has been shown to be highly effective against Bacillus subtilis. researchgate.netresearchgate.net While the precise subcellular targets are still under comprehensive investigation, the primary mechanisms of antimicrobial drugs often involve interference with essential cellular components and processes. nih.gov These can include the cell wall, cell membrane, protein synthesis machinery, and nucleic acid synthesis. creative-biolabs.comnih.govoregonstate.education

The bacterial cell wall, composed of peptidoglycan, is a common target for antibiotics, and its disruption leads to cell lysis. creative-biolabs.com Another key target is the cell membrane, where interference with its structure or function can disrupt cellular integrity and transport processes. oregonstate.education Inhibition of protein synthesis, by targeting either the 30S or 50S ribosomal subunits, halts the production of essential enzymes and structural proteins. nih.gov Furthermore, interference with DNA replication or RNA transcription prevents the flow of genetic information, ultimately leading to cell death. nih.gov Given the chemical structure of this compound, it is plausible that its epoxide ring plays a crucial role in interacting with and disrupting one or more of these vital cellular targets in susceptible microorganisms.

Potential Microbial Cellular Target General Mechanism of Action Relevance to Antimicrobial Activity
Cell WallInhibition of peptidoglycan synthesis, leading to loss of structural integrity.A primary and effective target for many established antibacterial agents.
Cell MembraneDisruption of membrane structure and function, affecting permeability and transport.Leads to leakage of cellular contents and disruption of metabolic gradients.
Protein SynthesisBinding to ribosomal subunits (30S or 50S) to inhibit the translation process.Halts the production of essential proteins required for all cellular functions.
Nucleic Acid SynthesisInterference with DNA replication or RNA transcription.Prevents the transmission and expression of genetic information, leading to cell death.

Modulation of Microbial Metabolic Pathways

Beyond direct interaction with cellular structures, this compound may exert its antimicrobial effects by modulating microbial metabolic pathways. Antimicrobial agents can function as antimetabolites, competitively inhibiting enzymes involved in crucial metabolic processes. oregonstate.education

A key example is the folic acid synthesis pathway, which is essential for the production of nucleic acids in bacteria. oregonstate.education Inhibition of this pathway deprives the microorganism of essential building blocks for DNA and RNA. Another potential area of interference is fatty acid biosynthesis, which is vital for maintaining the integrity of the cell membrane. nih.gov Disrupting these or other central metabolic pathways can lead to a bacteriostatic (growth-inhibiting) or bactericidal (cell-killing) effect. nih.gov The specific metabolic pathways affected by this compound are a subject for further detailed research, which could reveal novel targets for antimicrobial drug development. nih.govfrontiersin.org

Exploration of Insect Antifeedant Mechanisms

This compound has been identified as a potent insect antifeedant, demonstrating significantly higher activity than its parent compound, germacrone (B1671451), against certain pests like the aphid Rhopalosiphum padi. nih.govresearchgate.net This strong deterrent effect suggests a sophisticated interaction with the insect's biology.

Interactions with Insect Sensory and Digestive Systems

The antifeedant properties of this compound likely stem from its interaction with the insect's chemosensory system. researchgate.net Insects rely on highly sensitive sensory organs, such as those on their antennae and mouthparts, to detect chemical cues in their environment, including the suitability of a plant as a food source. nih.gov Compounds that are perceived as noxious or unpalatable can trigger a rejection response, preventing feeding.

It is hypothesized that this compound interacts with specific odorant or gustatory receptors in the insect's sensory neurons. nih.gov This interaction would generate a neural signal that is interpreted as a deterrent, leading to the cessation of feeding behavior. The epoxide functional group is likely a key structural feature for this interaction. While direct evidence for the specific receptors involved with this compound is still forthcoming, the study of insect sensory systems provides a framework for understanding how such natural products can effectively disrupt feeding. researchgate.net

Molecular Basis of Behavioral and Growth Inhibition Effects

The behavioral response of feeding deterrence is rooted in molecular-level interactions. nih.gov The binding of an antifeedant compound like this compound to a chemosensory receptor initiates a signal transduction cascade within the neuron. This ultimately leads to a change in the insect's feeding behavior.

The remarkable potency of this compound as an antifeedant against Rhopalosiphum padi suggests a high affinity and specificity for its molecular target in this species. nih.gov Research on derivatives of the related compound nootkatone (B190431) has shown that specific structural modifications can significantly impact antifeedant activity, highlighting the importance of molecular structure in the interaction with insect receptors. researchgate.net The growth inhibitory effects observed in insects exposed to antifeedants are often a direct consequence of reduced food intake. By making the food source unpalatable, this compound effectively starves the insect, leading to stunted growth and development.

Compound Activity Target Organism Potency Comparison
This compoundInsect AntifeedantRhopalosiphum padi1000 times more potent than germacrone. nih.gov
GermacroneInsect AntifeedantRhopalosiphum padiBaseline

Advanced Analytical Methodologies for 1,10 Epoxygermacrone Research

Quantitative and Qualitative Analysis in Complex Biological Matrices

Analyzing 1,10-epoxygermacrone in biological matrices such as plasma, tissues, or plant extracts presents significant challenges due to the presence of numerous interfering endogenous components. mdpi.comnih.gov Effective analysis requires robust methods that can separate the target analyte from the matrix and provide sensitive and specific detection. mdpi.comnih.gov The primary goals are to achieve high recovery during sample preparation, minimize matrix effects where co-eluting substances can suppress or enhance the analyte signal, and ensure the accuracy and reproducibility of the results. nih.govnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound, enabling both the determination of its purity and its quantification in various samples. researchgate.net The method's versatility allows for its application in analyzing extracts and purified samples. mmv.org

Methodology: Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. turkjps.orgejgm.co.uk The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of compounds with varying polarities. pensoft.net

Detailed Research Findings: While specific validated HPLC methods for this compound are not extensively detailed in publicly available literature, standard methods for sesquiterpenoids are readily adaptable. Detection is typically achieved using a Diode-Array Detector (DAD) or a UV detector, with the wavelength set to the absorbance maximum of the compound's chromophore, such as the carbonyl group. turkjps.orgpjoes.com For purity analysis, the peak area percentage of this compound is calculated relative to the total area of all detected peaks in the chromatogram. For concentration determination, a calibration curve is constructed using standards of known concentration. ejgm.co.ukoiv.int The limit of detection (LOD) and limit of quantification (LOQ) are critical parameters that define the sensitivity of the method. turkjps.org

Table 1: Representative HPLC Parameters for Analysis of Sesquiterpenoids like this compound

ParameterDescriptionSource
Column C18, 5 µm, 4.6 mm x 250 mm turkjps.org
Mobile Phase Gradient of Acetonitrile and Water pensoft.netpjoes.com
Flow Rate 1.0 mL/min ejgm.co.uk
Detection UV/DAD at ~210-240 nm turkjps.orgpensoft.net
Injection Volume 10-20 µL turkjps.orgejgm.co.uk
Column Temperature 30 °C pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds and is particularly well-suited for identifying this compound in essential oils and other volatile fractions of biological materials. researchgate.netiseoils.comdntb.gov.ua The technique combines the powerful separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. shimadzu.com

Methodology: In GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact, EI), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison to spectral libraries. orslabs.com Predicted GC-MS spectra for this compound are available in public databases. foodb.cahmdb.ca

Detailed Research Findings: GC-MS has been successfully used to identify this compound as a constituent of the essential oil from Geranium macrorrhizum. researchgate.netnih.gov The analysis of essential oils often involves direct injection of the diluted oil. For trace analysis or complex matrices, headspace GC-MS may be used, where volatile compounds are sampled from the gas phase above the sample, which helps to reduce matrix interference. orslabs.com The identification is confirmed by matching both the retention time and the mass spectrum of the unknown peak with those of an authentic standard or a library entry. orslabs.com

Table 2: Typical GC-MS Parameters for Volatile Analysis

ParameterDescriptionSource
Instrument Gas Chromatograph coupled to a Mass Spectrometer orslabs.com
Column Capillary column (e.g., DB-5ms, HP-5ms)N/A
Carrier Gas Helium orslabs.com
Injection Mode Split/Splitless shimadzu.com
Ionization Mode Electron Impact (EI), 70 eV hmdb.ca
MS Scan Range 35-550 amu orslabs.com
Identification Comparison of retention times and mass spectra with reference data iseoils.comorslabs.com

Advanced Spectroscopic Characterization for Conformational Analysis (e.g., Low-Temperature NMR)

The ten-membered ring of the germacrone (B1671451) skeleton is conformationally flexible, meaning it can exist as a mixture of different three-dimensional shapes (conformers) in solution at room temperature. mdpi.comresearchgate.net This dynamic exchange between conformers can lead to broadened signals in standard Nuclear Magnetic Resonance (NMR) spectra, making complete structural assignment difficult. mdpi.com

Advanced NMR techniques, particularly variable-temperature (VT) or low-temperature NMR, are crucial for overcoming this challenge. ox.ac.ukauremn.org.br By lowering the temperature of the sample, the rate of interconversion between conformers is slowed down. If the temperature is sufficiently low, the exchange can be "frozen" on the NMR timescale, allowing the distinct signals for each major conformer to be resolved. mdpi.comox.ac.uk This provides detailed information about the geometry, orientation of substituents, and the relative population of each stable conformer. researchgate.net The structures of this compound have been deduced from 1D and 2D NMR spectra. researchgate.netnih.gov

In a study on a closely related germacrone epoxide, room temperature ¹H-NMR spectra showed broad, unresolved signals. mdpi.com However, upon cooling the sample to -20 °C, three distinct sets of signals emerged, corresponding to three different stable conformers present in solution. mdpi.com This allowed for the detailed characterization of each conformer's structure. mdpi.com

Application of Chemoinformatics and Computational Chemistry in Predicting Molecular Behavior

Chemoinformatics and computational chemistry are powerful theoretical tools used to complement experimental data from techniques like NMR. wikipedia.org These methods use the principles of theoretical chemistry, incorporated into computer programs, to calculate the structures and properties of molecules. wikipedia.org For a conformationally flexible molecule like this compound, computational methods can predict the geometries and relative stabilities of its possible conformers. researchgate.net

Methodology and Findings: Methods such as Density Functional Theory (DFT) and semi-empirical methods (like PM3) are used to perform conformational searches and energy calculations. mdpi.comresearchgate.net For instance, a computational study on a germacrone epoxide used DFT calculations (at the B3LYP/6-31+G(d,p) level of theory) to identify the lowest-energy conformations. mdpi.com The calculations not only predicted the geometries of the stable conformers but also estimated the energy barriers for their interconversion. mdpi.com These theoretical findings were in excellent agreement with the experimental data obtained from low-temperature NMR, confirming the identity and dynamics of the conformers observed in solution. mdpi.comresearchgate.net This integrated approach, combining advanced spectroscopy with computational chemistry, provides a comprehensive understanding of the molecule's three-dimensional structure and dynamic behavior, which is fundamental to understanding its chemical reactivity and biological activity. researchgate.net

Future Perspectives and Research Gaps in 1,10 Epoxygermacrone Studies

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic origin of 1,10-Epoxygermacrone is understood to derive from its precursor, germacrone (B1671451), through an epoxidation reaction. researchgate.netmdpi.com However, the specific enzymatic machinery that governs this transformation within plants remains largely uncharacterized. Microbial transformation studies have shown that fungi like Cunninghamella blakesleeana can stereoselectively oxidize germacrone to produce this compound, pointing to the involvement of specific oxidation enzymes, likely belonging to the cytochrome P450 superfamily. researchgate.net These enzymes are known to be key players in the biosynthesis of plant natural products, catalyzing diverse reactions including epoxidations. mpg.de

A significant research gap exists in identifying the endogenous plant enzymes responsible for this conversion. Future research should focus on:

Transcriptome and Genome Mining: Employing next-generation sequencing and bioinformatic analyses of this compound-producing plants (e.g., Geranium macrorrhizum) to identify candidate genes encoding for cytochrome P450s or other oxidoreductases. mpg.de

Homology-Based Screening: Searching for gene sequences with homology to already characterized epoxygenases involved in other sesquiterpenoid pathways. mpg.de

Biochemical Characterization: In vitro and in vivo functional characterization of candidate enzymes to confirm their catalytic activity and specificity in converting germacrone to this compound.

Unraveling the complete biosynthetic pathway is crucial not only for fundamental biological understanding but also for enabling metabolic engineering approaches to enhance the production of this compound in microbial or plant-based systems.

Comprehensive Molecular Target Identification in Biological Systems

This compound has demonstrated potent biological effects, notably as an antibacterial agent and an insect antifeedant. nih.govmdpi.com Studies have shown high activity against the bacteria Bacillus subtilis and Pseudomonas aeruginosa. researchgate.netnih.gov Perhaps most strikingly, it acts as a highly potent and selective antifeedant against the bird cherry-oat aphid (Rhopalosiphum padi), a major pest of cereal crops, being a thousand times more active than its precursor, germacrone. mdpi.comresearchgate.netnih.gov

Despite these promising findings, the precise molecular targets through which this compound exerts these effects are unknown. This represents a critical knowledge gap that hinders its development for practical applications. Future research efforts should be directed towards:

Target Deconvolution Studies: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify specific protein binding partners in target organisms like R. padi and B. subtilis.

Mechanism of Action Analysis: Investigating the downstream cellular effects following compound interaction, such as the disruption of specific signaling pathways (e.g., NF-κB, PI3K/AKT/mTOR which are known targets for some sesquiterpenoids), inhibition of key enzymes, or interference with membrane integrity. dntb.gov.ua

Comparative Genomics and Transcriptomics: Analyzing the response of target organisms to this compound exposure at the genetic level to reveal which pathways and processes are affected.

Identifying the molecular targets will provide a rational basis for understanding its selectivity and for optimizing its structure to enhance potency and specificity.

Biological Activities of this compound

Activity TypeTarget OrganismKey Research FindingReference
Insect AntifeedantRhopalosiphum padi (Bird cherry-oat aphid)1000 times more potent as an antifeedant than its precursor, germacrone. mdpi.com, nih.gov, researchgate.net
AntibacterialBacillus subtilisDemonstrated high activity with a minimum inhibitory concentration (MIC) of 4.3 nmol/ml. researchgate.net, nih.gov
AntibacterialPseudomonas aeruginosaShowed high activity with a minimum inhibitory concentration (MIC) of 0.043 µmol/ml. researchgate.net, nih.gov

Development of Novel Synthetic Strategies for Structural Diversification

The chemical structure of this compound, with its ten-membered ring and reactive epoxide group, offers a fertile ground for synthetic modification. Current synthetic approaches often involve the direct epoxidation of germacrone using reagents like m-chloroperoxybenzoic acid (mCPBA), which can also produce the 4,5-epoxy isomer. researchgate.netmdpi.com Subsequent acid-catalyzed reactions, including Lewis acid (e.g., InBr₃) triggered ionic opening and transannular cyclizations, have been shown to yield diverse molecular skeletons such as spiro-alcohols and eudesmanes. researchgate.netmdpi.comresearchgate.net

While these methods provide a basis for structural diversification, there is considerable scope for developing more advanced and efficient synthetic strategies. Future research should explore:

Regio- and Stereoselective Synthesis: Designing new catalytic systems (e.g., metal-based or organocatalysts) for the precise epoxidation of germacrone to selectively yield the 1,10-epoxy isomer, thus avoiding product separation issues and improving yields.

Biocatalysis: Harnessing isolated enzymes or whole-cell systems to perform specific and selective transformations on the germacrone scaffold, offering an environmentally benign alternative to classical chemical methods.

Combinatorial Chemistry: Developing modular synthetic routes that allow for the rapid generation of a library of this compound derivatives with modifications at various positions. This would facilitate comprehensive structure-activity relationship (SAR) studies to identify key structural features for bioactivity.

Synthetic Strategies for Structural Diversification of Germacrone Derivatives

Starting MaterialReagent/MethodResulting Compound TypeReference
Germacronem-Chloroperoxybenzoic acid (mCPBA)This compound and 4,5-Epoxygermacrone (B3028779) mdpi.com, researchgate.net
This compoundIndium(III) bromide (InBr₃)Spiro-alcohols mdpi.com, researchgate.net
This compoundAcid-induced transannular cyclizationEudesmanes researchgate.net

Potential Applications in Sustainable Agri-Horticulture Research

The excessive use of synthetic pesticides in agriculture leads to environmental contamination, pesticide resistance, and risks to non-target organisms. nih.gov Sustainable agriculture seeks to mitigate these issues by integrating practices that are environmentally sound and preserve biodiversity. fondsdedotationroullier.orgfao.org Natural products are a key resource for developing new, safer, and more sustainable crop protection agents.

The potent antifeedant activity of this compound against R. padi positions it as a highly promising candidate for development as a biopesticide. mdpi.comnih.gov Its application could contribute to a more sustainable pest management strategy in cereal production. mdpi.com Future research in this area should focus on:

Allelopathic Potential: Investigating the effects of this compound on the germination and growth of common agricultural weeds. Allelopathy, the chemical inhibition of one plant by another, is a phenomenon that can be harnessed for natural weed management. frontiersin.orgresearchgate.netmdpi.com Determining if this compound possesses such properties is a logical next step.

Spectrum of Activity: Assessing its efficacy against a broader range of insect pests affecting various crops in horticulture and agriculture to understand its full potential and selectivity.

Formulation and Delivery: Developing stable and effective formulations for field application that protect the compound from environmental degradation and ensure efficient delivery to target pests.

Ecological Impact Assessment: Evaluating the impact of this compound on non-target organisms, including beneficial insects like pollinators and natural predators, to ensure its environmental safety profile aligns with the principles of sustainable agriculture.

By addressing these research gaps, the scientific community can pave the way for the development of this compound as a valuable tool in sustainable agricultural systems, reducing reliance on conventional chemical inputs.

Q & A

Q. How to ensure reproducibility in synthesizing this compound derivatives?

  • Answer : Document reaction parameters (solvent purity, catalyst batch, temperature gradients) in detail. Share raw NMR/Fourier-transform infrared (FTIR) spectra and chromatograms in supplementary materials. Use platforms like PubChem or Zenodo to deposit datasets .

Q. What metadata standards should accompany this compound research publications?

  • Answer : Include CAS registry numbers, IUPAC names, and spectral accession IDs (e.g., HMDB0035408). For bioassays, follow MIAME (Minimum Information About a Microarray Experiment) guidelines or equivalent for ecological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.